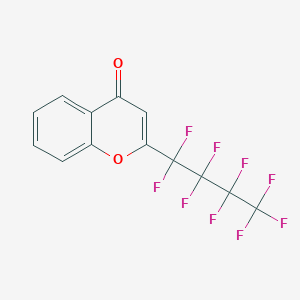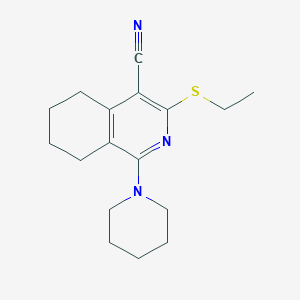![molecular formula C26H38N2O2 B11652176 4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline typically involves the reduction of Schiff bases. This process includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like NaBH4.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H38N2O2 |
|---|---|
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H38N2O2/c1-26(2)18-22(15-17-30-26)25(21-8-12-24(29-5)13-9-21)14-16-27-19-20-6-10-23(11-7-20)28(3)4/h6-13,22,25,27H,14-19H2,1-5H3 |
InChI-Schlüssel |
VFGLKIPXEJOLJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)C(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)
![4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)


![(6Z)-2-cyclohexyl-6-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652119.png)

![4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11652125.png)
![N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11652131.png)
![Ethyl 1,14-dimethyl-4,10-DI(1-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B11652138.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652139.png)


![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)
![ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11652171.png)
